molecular formula C21H21N3O3 B2842503 4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid CAS No. 402748-92-9

4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid

Cat. No.: B2842503
CAS No.: 402748-92-9
M. Wt: 363.417
InChI Key: JPTTYGFYSBCARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoic acid core linked via an amide bond to an (E)-configured cyanoacryloyl group substituted with a 4-(diethylamino)phenyl moiety. The diethylamino group confers electron-donating properties, while the cyanoacryloyl moiety acts as a strong electron acceptor, enabling applications in materials science (e.g., dyes) and medicinal chemistry (e.g., enzyme inhibition) . Its SMILES notation (C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C#N)C(=O)NC4=CC=C(C=C4)C(=O)O) highlights the conjugation across the structure, critical for optoelectronic properties .

Properties

IUPAC Name

4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-3-24(4-2)19-11-5-15(6-12-19)13-17(14-22)20(25)23-18-9-7-16(8-10-18)21(26)27/h5-13H,3-4H2,1-2H3,(H,23,25)(H,26,27)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTTYGFYSBCARQ-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Method

  • Activation of Enoic Acid :

    • (E)-2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours.
    • The resulting acyl chloride is isolated via solvent evaporation.
  • Coupling Reaction :

    • 4-Aminobenzoic acid (1 equiv) is suspended in DCM with triethylamine (2 equiv).
    • The acyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.
    • The product is precipitated by adding ice-cold water and purified via column chromatography (SiO₂, ethyl acetate/hexane).

Carbodiimide-Mediated Coupling

  • Reagent System :

    • (E)-2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid (1 equiv), 4-aminobenzoic acid (1 equiv), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) are dissolved in dimethylformamide (DMF).
    • The reaction is stirred at 25°C for 24 hours.
  • Workup :

    • The mixture is diluted with ethyl acetate and washed with dilute HCl to remove excess EDC.
    • The organic layer is dried over sodium sulfate and concentrated to yield the crude product, which is recrystallized from methanol.

Table 3: Comparative Analysis of Amide Coupling Methods

Parameter Acid Chloride Method Carbodiimide Method
Reaction Time 12 hours 24 hours
Yield 70–75% 65–70%
Purity >95% >90%
Scalability Moderate High

Spectroscopic Characterization

The synthesized compound is characterized using advanced analytical techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 6.72 (d, J = 8.8 Hz, 2H, ArH), 3.42 (q, 4H, NCH₂), 1.12 (t, 6H, CH₃).
  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C).

Challenges and Limitations

  • Stereochemical Control : Ensuring the E-configuration of the α,β-unsaturated system requires strict temperature control during the Knoevenagel step.
  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF) improve coupling efficiency but complicate purification.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C from the hydrogenation step can be recovered and reused, reducing costs.
  • Continuous Flow Systems : Implementing flow chemistry for the Knoevenagel condensation enhances throughput and safety.

Chemical Reactions Analysis

Types of Reactions

4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting enzymes: Binding to active sites and blocking enzyme activity.

    Modulating signaling pathways: Interfering with cellular signaling pathways to exert its effects.

    Binding to receptors: Interacting with cellular receptors to initiate a biological response.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Ethoxycarbonyl Derivative
  • Compound: 4-[(1E)-2-cyano-3-{[4-(ethoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenoxyacetic acid (CAS: 402605-82-7)
  • Comparison: Replaces the diethylamino group with an ethoxycarbonyl substituent. The ethoxycarbonyl group is electron-withdrawing, reducing electron density on the phenyl ring compared to the diethylamino group. This alters solvatochromic behavior and solubility; the ethoxycarbonyl group enhances hydrophilicity but reduces lipophilicity .
Thioamide Analog
  • Compound: (E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enethioamide (CAS: 68029-38-9)
  • Comparison: Replaces the amide oxygen with sulfur (thioamide). Reduced hydrogen-bonding capacity may affect target binding in biological systems .
Diphenylamino Derivative
  • Compound: 4-[[2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enoyl]amino]benzoic acid
  • Comparison: Substitutes diethylamino with diphenylamino, a bulkier and more conjugated group. Enhances π-π stacking interactions, beneficial for organic electronics (e.g., OLEDs). Reduced solubility in polar solvents compared to the diethylamino analog .

Functional Group Variations in Cyanoacryloyl Derivatives

Cyanine Dyes with Hexyloxy Groups
  • Compounds: (E)-2-Cyano-3-(5-((E)-4-(diethylamino)-2-(hexyloxy)styryl)thiophen-2-yl)acrylic acid (D2)
  • Comparison: Hexyloxy groups increase lipophilicity, favoring applications in dye-sensitized solar cells. The diethylamino group in the target compound provides stronger electron donation than hexyloxy, shifting absorption spectra to longer wavelengths .
Morpholinyl-Substituted Analog
  • Compound: 2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (CAS: EN300-1659504)
  • Comparison: Morpholine introduces a polar, water-soluble heterocycle. Higher aqueous solubility than the diethylamino variant, advantageous for pharmaceutical formulations .

Pharmacologically Active Analogs

Antitumor Benzo-N-hydroxyamide Compounds
  • Compound: 4-[(2S)-2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-[4-(hydroxycarbamoyl)anilino]-3-oxo-propyl]benzoic acid (36D)
  • Comparison: The hydroxycarbamoyl group enhances metal-binding capacity (e.g., HDAC inhibition). The diethylamino group in the target compound lacks this chelating ability, suggesting divergent mechanisms of action .
Kallikrein 1 Inhibitor
  • Compound: 4-[[(2S)-2-[[(E)-3-[5-Chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-3-[4-[(4-methylpiperazine-1-carbonyl)amino]phenyl]propanoyl]amino]benzoic acid
  • Comparison: The tetrazole and methylpiperazine groups improve target affinity (Ki = 30,000 nM). The diethylamino group’s electron donation may reduce binding efficiency compared to piperazine’s basicity .

Q & A

Basic Synthesis and Optimization

Q1.1. What are the common synthetic routes for 4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid, and how are reaction conditions optimized to improve yield? Answer: The compound is typically synthesized via a multi-step approach involving:

Cyanopropenoyl intermediate formation : Reacting 4-(diethylamino)benzaldehyde with cyanoacetic acid under Knoevenagel condensation (e.g., using piperidine as a catalyst, ethanol solvent, reflux at 80°C) to form the (E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl moiety .

Amide coupling : Reacting the intermediate with 4-aminobenzoic acid using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous DMF at 0–25°C .
Optimization strategies :

  • Adjust solvent polarity (e.g., DMF vs. THF) to enhance solubility of intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-oxidation of the cyano group) .
  • Use inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive groups.

Structural Characterization

Q2.1. What advanced spectroscopic techniques are critical for confirming the stereochemistry and functional groups of this compound? Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the (E)-configuration of the propenoyl group (e.g., coupling constants J = 12–16 Hz for trans-alkene protons) and diethylamino group (δ ~3.4 ppm for N-CH₂) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., benzoic acid protons at δ ~7.8–8.2 ppm) .
  • X-ray crystallography : Confirm molecular geometry and hydrogen-bonding patterns (e.g., carboxylate dimerization) .

Q2.2 (Advanced). How can computational methods complement experimental data in structural analysis? Answer:

  • DFT calculations : Predict vibrational frequencies (FT-IR) and NMR chemical shifts to validate experimental assignments .
  • Molecular docking : Model interactions between the compound’s carboxylate group and biological targets (e.g., enzyme active sites) .

Biological Activity and Mechanisms

Q3.1. How can researchers design experiments to evaluate the compound’s enzyme inhibition efficacy? Answer:

  • In vitro assays :
    • Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition (IC₅₀ values) .
    • Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle) .
  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

Q3.2 (Advanced). What strategies address contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)? Answer:

  • Standardize assay conditions : Control pH, temperature, and ionic strength to minimize variability .
  • Validate purity : Use HPLC-MS to confirm the absence of degradants (e.g., hydrolyzed cyano groups) .

Stability and Solubility

Q4.1. How can researchers assess the compound’s stability under physiological conditions? Answer:

  • Forced degradation studies :
    • Expose the compound to acidic (pH 1.2), neutral (pH 7.4), and alkaline (pH 9.0) buffers at 37°C for 24–72 hours.
    • Monitor degradation via HPLC (e.g., loss of benzoic acid peak at ~254 nm) .
  • Light sensitivity tests : Store samples under UV light (λ = 365 nm) and compare stability to dark controls .

Q4.2 (Advanced). What methods improve aqueous solubility for in vivo studies? Answer:

  • Salt formation : React the benzoic acid moiety with sodium bicarbonate to form a water-soluble sodium salt .
  • Nanoparticle encapsulation : Use PEGylated liposomes to enhance bioavailability .

Structure-Activity Relationship (SAR) Studies

Q5.1. How can substituent variations (e.g., diethylamino vs. cyclohexylamino groups) impact biological activity? Answer:

  • Synthetic modifications : Replace the diethylamino group with bulkier substituents (e.g., cyclohexylamino) via reductive amination .
  • Biological testing : Compare IC₅₀ values against the parent compound to identify steric/electronic effects .

Data Reproducibility

Q6.1. What steps ensure reproducibility in synthesizing and testing this compound? Answer:

  • Detailed protocols : Document exact molar ratios, solvent volumes, and purification steps (e.g., column chromatography gradients) .
  • Inter-lab validation : Share samples with collaborating labs for independent activity verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.